An In-depth Technical Guide to 3-Bromophthalic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromophthalic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Immediate Release
A comprehensive technical guide on 3-bromophthalic acid, a key building block in organic synthesis and pharmaceutical development, is detailed below. This document provides researchers, scientists, and drug development professionals with in-depth information on its chemical and physical properties, synthesis protocols, key reactions, and its notable role in the synthesis of advanced therapeutic agents.
Core Identification and Properties
Chemical Abstract Service (CAS) Number: 116-69-8[1][2][3][4][5][6]
3-Bromophthalic acid is a substituted aromatic dicarboxylic acid. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.[7]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-bromophthalic acid is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrO₄ | [1][2][7][8] |
| Molecular Weight | 245.03 g/mol | [2][7][8] |
| Appearance | White to off-white or pale-yellow crystalline solid | |
| Melting Point | 183-184 °C | |
| Boiling Point | 408.8 ± 40.0 °C (Predicted) | [7] |
| pKa | 1.90 ± 0.10 (Predicted) | |
| Solubility | Sparingly soluble in water. |
Synthesis of 3-Bromophthalic Acid
A reliable method for the laboratory-scale synthesis of 3-bromophthalic acid is the hydrolysis of its corresponding anhydride, 3-bromophthalic anhydride. This reaction proceeds readily in the presence of water, often aided by gentle heating to ensure complete conversion.
Experimental Protocol: Hydrolysis of 3-Bromophthalic Anhydride
Objective: To synthesize 3-bromophthalic acid via the hydrolysis of 3-bromophthalic anhydride.
Materials:
-
3-Bromophthalic anhydride
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, add 1.0 equivalent of 3-bromophthalic anhydride.
-
Hydrolysis: Add a sufficient amount of deionized water to the flask to create a slurry. Gently heat the mixture to reflux with stirring. The anhydride will gradually dissolve as it reacts with water to form the dicarboxylic acid. The reaction progress can be monitored by the complete dissolution of the solid. The reflux is typically maintained for 1-2 hours to ensure the reaction goes to completion.
-
Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of 3-bromophthalic acid.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified 3-bromophthalic acid in a desiccator or a vacuum oven at a moderate temperature.
Causality Behind Experimental Choices: The use of reflux conditions ensures that the hydrolysis reaction proceeds at a reasonable rate, as the solubility of the anhydride and the rate of hydrolysis increase with temperature. Slow cooling and subsequent ice-bath cooling are crucial for maximizing the yield of the crystalline product by decreasing its solubility in the aqueous medium. Washing with cold water minimizes the loss of the desired product while effectively removing water-soluble impurities.
Self-Validating System: The purity of the synthesized 3-bromophthalic acid can be readily assessed by its sharp melting point, which should correspond to the literature value. Further validation can be achieved through spectroscopic analysis (NMR, IR), which should match the known data for the compound.
Key Reactions of 3-Bromophthalic Acid
The dual functionality of 3-bromophthalic acid—two carboxylic acid groups and an aryl bromide—allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.
a) Esterification
The carboxylic acid groups can be readily converted to esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Dimethyl 3-bromophthalate
Objective: To synthesize dimethyl 3-bromophthalate via Fischer esterification of 3-bromophthalic acid.
Materials:
-
3-Bromophthalic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-bromophthalic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 3-bromophthalate.
-
Purification: The product can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: Using the alcohol as the solvent drives the equilibrium of the reversible Fischer esterification towards the product side. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The aqueous work-up with sodium bicarbonate is essential to remove the acid catalyst and any unreacted carboxylic acid.
b) Amide Formation
The carboxylic acid groups can be converted to amides, typically via an initial conversion to a more reactive acyl chloride.
Experimental Protocol: Synthesis of 3-Bromophthalamide
Objective: To synthesize 3-bromophthalamide from 3-bromophthalic acid.
Procedure:
-
Acyl Chloride Formation: React 3-bromophthalic acid with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to form the corresponding diacyl chloride.[9] The reaction is typically performed at room temperature or with gentle heating.
-
Amidation: The crude acyl chloride is then reacted with an excess of an amine (e.g., ammonia for the primary diamide, or a primary/secondary amine for N-substituted amides) in a suitable solvent. The reaction is often carried out at low temperatures to control its exothermicity.
-
Work-up and Purification: The resulting amide can be isolated by filtration if it precipitates, or by extraction after an aqueous work-up. Purification is typically achieved by recrystallization.
Causality Behind Experimental Choices: Carboxylic acids are generally unreactive towards amines directly.[9] Conversion to the highly electrophilic acyl chloride is a standard and effective method to activate the carboxyl group for nucleophilic attack by the amine. The use of an excess of the amine neutralizes the HCl generated during the reaction.
Application in Drug Development: Synthesis of PARP Inhibitors
3-Bromophthalic acid and its derivatives are crucial starting materials in the synthesis of a class of anticancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[10][11] These drugs are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. One prominent example is Talazoparib , a potent PARP inhibitor. While the direct synthesis from 3-bromophthalic acid is a multi-step process, the phthalazinone core of talazoparib is structurally derived from phthalic acid derivatives.[8][12][13]
The synthesis of such complex molecules highlights the importance of functionalized building blocks like 3-bromophthalic acid, where the bromine atom can be utilized for cross-coupling reactions to introduce further molecular complexity, and the carboxylic acid groups are precursors to the lactam ring system found in many PARP inhibitors.
Spectroscopic Characterization
The structural elucidation and purity assessment of 3-bromophthalic acid are routinely performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns being characteristic of the substitution pattern on the benzene ring. The acidic protons of the carboxylic acid groups will typically appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups will be observed at the most downfield region. The aromatic carbons will appear at chemical shifts influenced by the electron-withdrawing carboxylic acid groups and the bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum of 3-bromophthalic acid will exhibit characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyls of the carboxylic acids, usually around 1700 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns will likely involve the loss of water, hydroxyl radicals, and carboxyl groups.
Safety and Handling
3-Bromophthalic acid is classified as an irritant. It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3-Bromophthalic acid is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an important intermediate for both academic research and industrial applications. Its role in the synthesis of high-value compounds, such as PARP inhibitors for cancer therapy, underscores its significance in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this important chemical compound.
References
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025). Source not available.
-
3-Bromophthalic acid. MySkinRecipes. Retrieved from [Link]
- Preparation method of 3-bromophthalide. Google Patents. (CN104496949A).
- Process for the preparation of bromoisophthalic acid compounds. Google Patents. (EP1293495B1).
- Supporting Inform
- Process of preparing 3-bromophthalide. Google Patents. (US4211710A).
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Retrieved from [Link]
-
Molecular peaks of bromide compounds[10]. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
-
Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PMC. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
3-bromophthalic Acid | C8H5BrO4 | CID 11299563. PubChem. Retrieved from [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central. Retrieved from [Link]
-
3-bromophthalide. Organic Syntheses Procedure. Retrieved from [Link]
-
homophthalic acid and anhydride. Organic Syntheses Procedure. Retrieved from [Link]
- Recrystallization is the most common method for purifying solid compoun. Source not available.
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. Retrieved from [Link]
-
Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. Retrieved from [Link]
- Preparation of bromo acids and esters. Google Patents. (US2876255A).
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. (2020-01-18). Retrieved from [Link]
-
THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. Retrieved from [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Source not available.
- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Source not available.
-
3-bromophthalic Acid | C8H5BrO4 | CID 11299563. PubChem. Retrieved from [Link]
- Process for the preparation of 5-bromophthalide. Google Patents. (WO2004089924A1).
-
Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. Retrieved from [Link]
-
homophthalic acid and anhydride. Organic Syntheses. Retrieved from [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. Retrieved from [Link]
-
Amine to Amide (via Acid Chloride). Common Organic Chemistry. Retrieved from [Link]
-
3-Bromophthalic acid. MySkinRecipes. Retrieved from [Link]
- Non-Invasive Characterisation of Bromoil Prints by External Reflection FTIR Spectroscopy. Source not available.
-
20.1: Reactions of Carboxylic Acids. Chemistry LibreTexts. (2019-06-05). Retrieved from [Link]
Sources
- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-bromophthalic Acid | C8H5BrO4 | CID 11299563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 116-69-8|3-Bromophthalic acid|BLD Pharm [bldpharm.com]
- 7. CN104496949A - Preparation method of 3-bromophthalide - Google Patents [patents.google.com]
- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]
Figure 1: Chemical structures of (a) 3-Bromophthalic acid, (b) 4-Bromophthalic acid, and (c) 5-Bromoisophthalic acid.